molecular formula C16H20N2OS B6694197 N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide

Cat. No.: B6694197
M. Wt: 288.4 g/mol
InChI Key: SXNJJTXPHLSVQA-UHFFFAOYSA-N
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Description

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide is an organic compound that belongs to the class of amides It features a benzyl group attached to a propanamide backbone, with a thiophene ring and an ethylamino substituent

Properties

IUPAC Name

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-13(15-8-10-20-12-15)17-9-7-16(19)18-11-14-5-3-2-4-6-14/h2-6,8,10,12-13,17H,7,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJJTXPHLSVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)NCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, benzylamine and 3-(1-thiophen-3-ylethylamino)propanoic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide to an amine.

    Substitution: Introduction of nitro or halogen groups on the benzyl ring.

Scientific Research Applications

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neuronal receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of amide-containing compounds on biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism by which N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide exerts its effects is likely related to its interaction with specific molecular targets. For example, it may bind to neuronal sodium channels or calcium channels, modulating their activity and affecting neurotransmission. The thiophene ring and benzyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-benzyl-3-(naphthalen-1-yl)thiourea
  • 1-benzyl-3-(naphthalen-1-yl)thiourea

Uniqueness

N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

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